molecular formula C14H10O5 B1163749 2,5-Dihydroxy-1-methoxyxanthone CAS No. 173220-32-1

2,5-Dihydroxy-1-methoxyxanthone

Cat. No.: B1163749
CAS No.: 173220-32-1
M. Wt: 258.23 g/mol
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of xanthones, including 2,5-Dihydroxy-1-methoxyxanthone, can be achieved through various methods. One classical method involves the reaction of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another method uses zinc chloride and phosphoryl chloride to produce xanthones with better yields and shorter reaction times . Additionally, microwave heating has been employed to enhance the efficiency of these reactions .

Industrial Production Methods: Industrial production of xanthones often involves the use of catalytic processes. For instance, palladium, ruthenium, and copper catalysis have been utilized in the synthesis of xanthones . These methods are advantageous due to their scalability and efficiency in producing large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dihydroxy-1-methoxyxanthone undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions can occur in the presence of reagents like halogens or nitrating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Comparison with Similar Compounds

2,5-Dihydroxy-1-methoxyxanthone can be compared with other xanthone derivatives, such as:

  • 3,4-Dihydroxy-2-methoxyxanthone
  • 1,3,5,6-Tetrahydroxyxanthone
  • 1,3,6,7-Tetrahydroxyxanthone

These compounds share similar structural features but differ in their substitution patterns, which can lead to variations in their biological activities . For instance, 3,4-Dihydroxy-2-methoxyxanthone exhibits significant anti-inflammatory effects, while 1,3,5,6-Tetrahydroxyxanthone has potent antioxidant properties . The unique combination of hydroxyl and methoxy groups in this compound contributes to its distinct pharmacological profile.

Biological Activity

2,5-Dihydroxy-1-methoxyxanthone is a naturally occurring compound primarily isolated from the plant Mammea siamensis . This compound belongs to the xanthone family, which is renowned for its diverse biological activities. Recent studies have highlighted its significant potential in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H12O5\text{C}_{15}\text{H}_{12}\text{O}_5

This structure features hydroxyl groups that contribute to its biological activity by allowing interactions with various biological targets.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Anti-inflammatory Activity : The compound inhibits the production of pro-inflammatory cytokines and enzymes such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2) .
  • Anticancer Effects : It has shown promise in inducing apoptosis in cancer cell lines by activating the mitochondrial pathway and modulating apoptotic markers such as Bax and Bcl-2 .
  • Antimicrobial Properties : The compound exhibits moderate in vitro activity against various pathogens, including Plasmodium falciparum, the causative agent of malaria .

1. Anti-inflammatory Effects

A study demonstrated that this compound significantly reduced the expression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines in LPS-stimulated macrophages. This suggests its potential use in treating inflammatory diseases .

2. Anticancer Activity

In vitro assays showed that this xanthone inhibited cell proliferation in several human cancer cell lines (e.g., HepG2, A549, MCF-7), with IC50 values indicating effective cytotoxicity. For instance, it induced apoptosis in HepG2 cells through upregulation of cleaved caspases and downregulation of anti-apoptotic proteins .

3. Antimicrobial Activity

The compound demonstrated moderate antiplasmodial activity with an IC50 value of 46.30 µM against P. falciparum, indicating its potential as a lead compound for further development in malaria treatment .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Mechanism of Action
Anti-inflammatoryRAW 264.7 macrophagesNot specifiedInhibition of TNF-α, IL-6, iNOS
AnticancerHepG2 (liver cancer)< 20Induction of apoptosis via mitochondrial pathway
AntimicrobialP. falciparum46.30Inhibition of parasite proliferation

Properties

IUPAC Name

2,5-dihydroxy-1-methoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O5/c1-18-14-9(16)5-6-10-11(14)12(17)7-3-2-4-8(15)13(7)19-10/h2-6,15-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXALMAGQFXNBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1C(=O)C3=C(O2)C(=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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